5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound featuring a thiazole ring, a pyrrole ring, and various substituents. Thiazole rings are known for their presence in many biologically active molecules, contributing to their diverse pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the methoxyphenyl and methylthiazolyl groups. The final step involves the formation of the pyrrole ring and the imino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets and pathways. The thiazole and pyrrole rings may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and pyrrole derivatives, such as:
Thiazole: A versatile heterocycle found in many biologically active molecules.
Pyrrole: Another important heterocycle with diverse pharmacological properties.
Uniqueness
5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol is unique due to its specific combination of functional groups and rings, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H20N4O2S2 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-2H-pyrrol-3-ol |
InChI |
InChI=1S/C20H20N4O2S2/c1-12-10-27-17(22-12)7-8-24-9-16(25)18(19(24)21)20-23-15(11-28-20)13-3-5-14(26-2)6-4-13/h3-6,10-11,21,25H,7-9H2,1-2H3 |
InChI Key |
HXSOQRHALMVMCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CCN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.